2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
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Overview
Description
The compound “2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine” is a complex organic molecule that contains several functional groups including a thiazole ring, a pyrimidine ring, and a piperidine ring . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and pyrimidine rings, and the attachment of the piperidine ring . The exact synthesis process would depend on the specific reactants and conditions used. For example, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole, pyrimidine, and piperidine rings, along with various substituents . The exact structure would depend on the specific arrangement and orientation of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiazole ring might undergo reactions typical of aromatic heterocycles, while the piperidine ring might undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-18(28-14(2)24-13)19(26)25-9-5-17(6-10-25)27-20-22-11-16(12-23-20)15-3-7-21-8-4-15/h3-4,7-8,11-12,17H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNHQQYXRFODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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